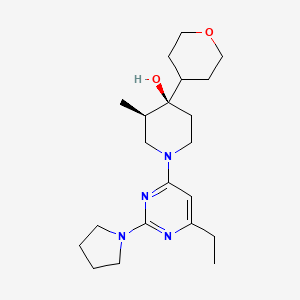![molecular formula C20H23FN2O2 B5512672 N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)
N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide often involves multi-step organic synthesis routes. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for various pharmaceuticals, showcases the complexity of such syntheses. This process includes bromination and diazotization reactions, highlighting the challenges in synthesizing fluorinated compounds and the need for specialized conditions and reagents (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound, featuring a fluorophenyl and a morpholinyl group attached to a benzamide core, is designed for specific chemical and physical properties. Morpholines, as discussed by Palchikov (2013), play a significant role in medicinal and organic chemistry due to their versatility as catalysts, auxiliaries, and biologically active substances (Palchikov, 2013).
Chemical Reactions and Properties
The presence of the fluorophenyl group significantly affects the chemical reactivity and properties of the compound. Fluorine atoms can influence the acidity, basicity, and reactivity of adjacent groups, making fluorinated compounds essential in pharmaceuticals and agrochemicals. Studies on similar compounds, such as fluorinated heterocycles, highlight the importance of fluorine in modifying molecular properties and enhancing biological activity (Moskalik, 2023).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide is a chemical compound with applications in various research fields. For example, its structural analogs and derivatives have been synthesized and characterized for potential uses in pharmaceuticals and materials science. The synthesis of related compounds such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide demonstrates the interest in exploring the structural and biological activity relationships of such molecules. The crystal structure of this compound was determined, showcasing its potential in inhibiting the proliferation of cancer cell lines (Jiu-Fu Lu et al., 2017).
Antimicrobial and Antifungal Activities
Derivatives of this compound have shown promising antimicrobial and antifungal activities. For instance, a series of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes exhibited antifungal activity against major pathogens responsible for important plant diseases (Zhou Weiqun et al., 2005). Additionally, pyrimidine linked with morpholinophenyl derivatives have been prepared and shown significant larvicidal activity, further demonstrating the utility of these compounds in addressing biological challenges (S. Gorle et al., 2016).
Cancer Research
Several studies have focused on the antitumor properties of benzamide derivatives, including compounds structurally related to this compound. These compounds have been synthesized and evaluated for their potential to inhibit the growth of cancer cell lines, providing valuable insights into the design of new therapeutic agents. For example, synthesis and evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlighted its effectiveness in inhibiting cancer cell proliferation (Xuechen Hao et al., 2017).
Material Science Applications
In addition to its biological activities, compounds similar to this compound have been explored for their material science applications. The study of dimorphic forms and non-centrosymmetric environments from prochiral molecules like 4-Fluoro-N-(2-fluorophenyl) benzamide reveals the interplay of strong hydrogen bonds and weak intermolecular interactions, which is crucial for the development of novel materials (D. Chopra & T. Row, 2005).
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-7-3-16(4-8-18)2-1-11-22-20(24)17-5-9-19(10-6-17)23-12-14-25-15-13-23/h3-10H,1-2,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGLDXDCACUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)
![(1S*,5R*)-3-[6-(4-fluorophenyl)-3-pyridazinyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512596.png)
![(1S*,5R*)-6-[(4-methylphenoxy)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5512605.png)
![1-[(4-biphenylyloxy)acetyl]azepane](/img/structure/B5512617.png)

![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)
![2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)


![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)
![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide](/img/structure/B5512697.png)
